3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol is an organic compound classified as a propanolamine. It features a propyl chain linked to an amino group and a hydroxyl group, with a bromophenyl substituent. The compound's molecular formula is C12H18BrNO, and its molecular weight is approximately 272.18 g/mol. Its structure can be represented by the following SMILES notation: CCC(C1=CC(=CC=C1)Br)NCCCO. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique functional groups that may influence its reactivity and biological activity .
The biological activity of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol has been the subject of research, particularly regarding its potential therapeutic effects. Studies suggest that it may interact with specific molecular targets, including enzymes and receptors, which could modulate various cellular processes. This compound has been investigated for its anti-inflammatory and anticancer properties, indicating its potential utility in medical applications .
The synthesis of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol typically involves the reaction of 3-bromophenylpropylamine with propylene oxide. This reaction is conducted under controlled conditions with suitable solvents such as ethanol or methanol, often utilizing catalysts like sodium hydroxide or potassium hydroxide. The reaction mixture is generally heated to temperatures between 60-80°C for several hours to ensure complete conversion .
In industrial settings, continuous flow processes may be employed to optimize production efficiency. Key parameters such as temperature, pressure, and catalyst concentration are meticulously controlled to maximize yield while minimizing by-products. Following synthesis, purification techniques like distillation or chromatography are utilized to obtain high-purity products .
3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol has diverse applications across various fields:
Interaction studies involving 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol focus on its binding affinity to various biological targets. Preliminary studies indicate that it may influence signaling pathways and enzyme activities, which are crucial for understanding its pharmacological properties. These interactions are essential for elucidating the compound's mechanisms of action in biological systems .
Several compounds share structural similarities with 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol. Here are some notable examples:
| Compound Name | Key Differences |
|---|---|
| 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol | Contains a fluorine atom instead of bromine; different position of the amino group |
| 1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol | Contains chlorine instead of bromine; similar structure |
| 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol | Contains a methyl group instead of bromine; altered electronic properties |
| 3-Amino-3-(3-bromophenyl)propan-1-ol | Lacks the propanolamine structure; simpler amine configuration |
The uniqueness of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol lies in its specific combination of functional groups and structural features that may impart distinct reactivity and biological activity compared to its analogs. This specificity makes it particularly valuable in medicinal chemistry where precise modifications can lead to enhanced pharmacological profiles .
The synthesis of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol involves critical nucleophilic substitution reactions that establish the bromophenyl component of the target molecule. The formation of alkyl bromide intermediates proceeds through well-characterized substitution mechanisms that directly influence the overall synthetic efficiency [1] [2] [3].
The bimolecular nucleophilic substitution mechanism represents the primary pathway for bromide incorporation in bromophenyl derivatives. This reaction proceeds through a concerted backside attack mechanism where the nucleophile approaches the electrophilic carbon from the opposite side of the leaving group [1]. The stereochemical outcome involves complete inversion of configuration at the reaction center, which is particularly significant when synthesizing chiral bromophenyl intermediates [2].
The reaction kinetics follow second-order behavior, with the rate depending on both nucleophile and substrate concentrations [2]. Primary alkyl halides demonstrate the highest reactivity, with reaction rates decreasing substantially as steric hindrance increases around the electrophilic carbon [4]. The relative reactivity order follows: methyl > primary > secondary, with tertiary substrates generally unreactive under typical conditions [2].
| Substrate Type | Relative Rate | Mechanism Preference | Stereochemical Outcome |
|---|---|---|---|
| Methyl | 1000 | Exclusive bimolecular | Not applicable |
| Primary | 100 | Bimolecular | Inversion |
| Secondary | 1 | Mixed mechanisms | Partial inversion |
| Tertiary | <0.01 | Unimolecular | Racemization |
Nucleophile strength significantly affects reaction efficiency in bromophenyl synthesis. Strong nucleophiles such as alkoxide ions and amines facilitate rapid substitution, while weaker nucleophiles require elevated temperatures or extended reaction times [3]. The nucleophilicity order in protic solvents generally follows: primary amines > secondary amines > alcohols > water [5].
Solvent effects play a crucial role in determining reaction pathways and rates. Polar aprotic solvents enhance nucleophile reactivity by reducing solvation effects, leading to increased reaction rates [5]. Conversely, protic solvents can stabilize ionic intermediates but may also compete with the intended nucleophile through hydrogen bonding interactions [4].
The synthesis of amino alcohol derivatives involves sophisticated ring-opening mechanisms where amines interact with epoxide functionalities. The ring-opening of epoxides with amines represents a fundamental transformation in constructing beta-amino alcohol motifs present in 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol [6] [7].
Tertiary amines catalyze epoxide ring-opening through a unique cooperative mechanism involving both the amine and hydroxyl-containing compounds. Research demonstrates that tertiary amines alone cannot initiate ring-opening; the presence of hydroxyl groups is essential for reaction initiation [6]. This cooperative effect occurs through hydrogen bonding interactions between tertiary amines and alcohol functionalities, creating activated complexes capable of nucleophilic attack on epoxide rings [6].
The mechanistic pathway involves initial formation of an amine-alcohol complex through hydrogen bonding. Nuclear magnetic resonance studies of triethylamine-ethanol mixtures confirm this interaction through characteristic chemical shift changes [6]. The activated alcohol then serves as the actual nucleophile, attacking the less substituted carbon of the epoxide ring in accordance with established regioselectivity principles [7].
| Reaction Conditions | Temperature (°C) | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Neat conditions | 60-80 | 5-10 | 85-95 | >90 |
| Solvent-mediated | 25-40 | 2-5 | 70-85 | >95 |
| Microwave-assisted | 100-120 | 1-3 | >95 | >95 |
The regioselectivity of epoxide ring-opening depends on both electronic and steric factors. Terminal epoxides undergo attack at the primary carbon due to reduced steric hindrance, while internal epoxides show mixed regioselectivity based on substituent effects [8]. Electron-withdrawing groups adjacent to the epoxide enhance electrophilicity and favor nucleophilic attack at the more substituted position [7].
Catalyst systems for epoxide ring-opening have evolved to include metal-free protocols that offer environmental advantages. Acetic acid-mediated ring-opening provides excellent regioselectivity and high yields without requiring metal catalysts or harsh reaction conditions [7]. These systems operate under mild temperatures and can accommodate a wide range of amine nucleophiles and epoxide substrates [7].
Tertiary amine catalysis represents a sophisticated approach to constructing complex amino alcohol structures through controlled reaction pathways. The development of efficient catalytic systems for tertiary amine-mediated syntheses has enabled access to diverse structural motifs including those found in 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol [9] [10] [11].
Transition metal catalysis has emerged as a powerful tool for tertiary amine synthesis through various mechanistic pathways. Rhodium-catalyzed asymmetric synthesis employs specialized ligand systems to achieve high enantioselectivity in tertiary amine formation [10]. These systems utilize electron-deficient phosphine ligands that enhance catalyst activity while maintaining stereochemical control [10].
The mechanistic framework for rhodium-catalyzed tertiary amine synthesis involves sequential coordination, insertion, and reductive elimination steps. Chiral ligands such as phospholane-phosphite derivatives provide exceptional activity in conjugate addition reactions that serve as key steps in tertiary amine construction [10]. These catalytic systems demonstrate substrate scope extending to challenging heterocyclic compounds and heteroarylboronic acids [10].
| Catalyst System | Ligand Type | Substrate Scope | Enantioselectivity (% ee) | Yield (%) |
|---|---|---|---|---|
| Rhodium-Phanephos | Bidentate phosphine | Bicyclic ketones | 60-80 | 70-85 |
| Rhodium-Monophosphine | Monodentate | Cyclic ketones | 85-95 | 80-95 |
| Rhodium-BOBPHOS | Phospholane-phosphite | Piperidones | 90-95 | 85-90 |
Enantioselective and diastereoselective approaches have been developed to address stereochemical complexity in tertiary amine synthesis. Diastereoselective reductive amination using hydrogen gas and homogeneous rhodium catalysts achieves excellent selectivity with chiral substituted cyclic ketones [10]. These methods particularly excel with 3-arylcyclohexanone substrates that can be synthesized through rhodium-catalyzed conjugate addition [10].
One-pot synthetic strategies combine multiple catalytic transformations to enhance efficiency and reduce synthetic steps. Assisted tandem catalysis allows catalyst recycling between sequential transformations through in situ ligand modification [10]. This approach enables rhodium catalysts used in conjugate addition to be repurposed for reductive amination through sequential addition of monophosphine ligands [10].
Alpha-tertiary amine synthesis through carbon-hydrogen functionalization represents an emerging area with significant potential. Quinone-mediated platforms enable direct conversion of primary alpha-branched amines to tertiary amine products through ketimine intermediates [11]. These systems accommodate diverse nucleophiles including organomagnesium and organolithium reagents for quaternary center formation [11].
The purification of amino alcohol compounds requires specialized techniques that address the unique physical and chemical properties of these bifunctional molecules. The development of effective purification strategies for compounds such as 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol involves understanding both amine and alcohol purification principles [12] [13] [14].
Crystallization-based purification represents the most widely employed approach for amino alcohol purification. Salt formation with appropriate acids enhances crystallization efficiency by creating ionic compounds with improved solubility characteristics [12]. Hydrochloric acid and oxalic acid serve as effective acidic partners for amino alcohol salt formation, with resulting salts demonstrating excellent crystallization properties from aqueous and hydro-organic solvent systems [12].
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Suitable Scale |
|---|---|---|---|
| Acid salt crystallization | >99.5 | 80-90 | Laboratory to industrial |
| Ion exchange chromatography | >99.0 | 85-95 | Laboratory to pilot |
| Distillation | 95-98 | 90-95 | Industrial |
| Recrystallization | 98-99 | 75-85 | Laboratory |
Ion exchange purification provides exceptional purity levels for amino alcohols through selective binding and controlled elution. Anion exchange resins effectively remove organic impurities while maintaining the integrity of the target amino alcohol [12]. The elution process using neutral conditions enables recovery of high-purity products with organic impurity levels below 0.1 percent and inorganic impurities below 0.05 percent [12].
Chromatographic separation techniques offer versatility in amino alcohol purification across different scales. Paper chromatography enables analytical separation based on differential migration rates through stationary phases [15] [16]. Column chromatography using silica gel provides preparative-scale separation with retention factors determined by hydrogen bonding interactions between polar amino alcohols and silica hydroxyl groups [16].
Resolution of racemic amino alcohol mixtures employs chiral resolution agents to achieve enantiopure products. Chiral dibenzoyl-tartaric acid serves as an effective resolving agent for various amino alcohol derivatives [13]. The resolution process can be enhanced through formation of homochiral and heterochiral aggregates using achiral acids such as oxalic and fumaric acids [13].
Yield optimization strategies focus on reaction condition optimization and process intensification. High pressure and temperature techniques have demonstrated significant improvements in reaction yields while reducing reaction times [17]. Optimized cyclization conditions using pressure of 0.20 megapascals, reaction time of 3.5 hours, solution pH of 6.0, and substrate concentration of 15 milligrams per milliliter achieve yields exceeding 90 percent [17].
Statistical optimization approaches including Design of Experiments methodology enable systematic optimization of multiple reaction parameters simultaneously. One-factor-at-a-time optimization combined with response surface methodology and artificial neural networks provides comprehensive optimization frameworks [14]. These approaches identify optimal temperature, concentration, and catalyst loading conditions that maximize product yield while minimizing impurity formation [14].
The nuclear magnetic resonance analysis of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol reveals characteristic signals consistent with its amino alcohol structure containing a brominated aromatic ring.
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance):
The aromatic protons of the 3-bromophenyl ring exhibit characteristic chemical shifts in the range of 7.0-7.5 ppm. The meta-substituted bromine atom results in distinct splitting patterns, with the ortho protons appearing as doublets and the para proton displaying a triplet pattern [1] [2]. The benzylic proton adjacent to the bromophenyl group appears as a triplet around 4.5-5.0 ppm due to coupling with the adjacent methylene protons [2].
The propyl chain connecting the aromatic ring to the amino group shows characteristic aliphatic signals: the methyl group appears as a triplet at approximately 1.0-1.2 ppm, the methylene groups display multipicity patterns between 2.0-2.5 ppm [2]. The amino alcohol propyl chain exhibits similar characteristics, with the hydroxyl-bearing carbon protons appearing around 3.4-4.5 ppm, consistent with the deshielding effect of the oxygen atom [2].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance):
The aromatic carbons of the 3-bromophenyl ring resonate in the typical aromatic region of 120-140 ppm. The carbon bearing the bromine substituent appears significantly downfield due to the electron-withdrawing effect of the halogen [2]. The aliphatic carbons show characteristic chemical shifts: the carbon bearing the hydroxyl group appears around 60-65 ppm, while the methylene carbons of the propyl chains resonate between 20-40 ppm [2].
The infrared spectrum of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol displays several characteristic absorption bands that confirm the presence of key functional groups.
Hydroxyl Group Absorption:
The primary alcohol functionality exhibits a broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations [3] [2]. The exact position within this range depends on the extent of hydrogen bonding, with hydrogen-bonded hydroxyl groups appearing at lower frequencies (3300-3400 cm⁻¹) [3] [2].
Amino Group Absorption:
The secondary amine nitrogen-hydrogen stretching vibration appears as a medium-intensity band around 3200-3500 cm⁻¹ [3] [2]. This absorption may overlap with the hydroxyl stretch, but can be distinguished by its sharper appearance compared to the broad alcohol peak [4].
Aromatic Ring Vibrations:
The 3-bromophenyl ring displays characteristic aromatic carbon-hydrogen stretching absorptions around 3000-3100 cm⁻¹ and aromatic carbon-carbon stretching vibrations in the 1500-1600 cm⁻¹ region [3] [2]. The meta-substitution pattern of the bromine atom results in specific overtone and combination bands in the 1600-2000 cm⁻¹ region [5].
Aliphatic Carbon-Hydrogen Stretching:
The propyl chains exhibit typical aliphatic carbon-hydrogen stretching absorptions in the 2800-3000 cm⁻¹ range [3] [2]. The carbon-oxygen stretching vibration of the primary alcohol appears around 1000-1100 cm⁻¹ [3] [2].
Mass spectrometric analysis of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol reveals characteristic fragmentation patterns typical of amino alcohols and brominated aromatic compounds.
Molecular Ion and Isotope Pattern:
The molecular ion peak appears at m/z 272 (for ⁷⁹Br) and m/z 274 (for ⁸¹Br), displaying the characteristic 1:1 isotope pattern of bromine-containing compounds [6] [7]. The molecular ion peak intensity is typically weak due to the ready fragmentation of amino alcohols [6] [7].
Alpha Cleavage Fragmentation:
Following the characteristic fragmentation pattern of amino alcohols, alpha cleavage occurs at the carbon-carbon bond adjacent to the amino group [6] [7]. This results in the formation of resonance-stabilized nitrogen-containing cations and neutral alkyl radicals [6] [7].
Dehydration Fragmentation:
The amino alcohol undergoes dehydration, losing water (18 mass units) to form an alkene radical cation at m/z 254/256 [6] [7]. This fragmentation pathway is characteristic of alcohol-containing compounds [8] [9].
Aromatic Fragmentation:
The 3-bromophenyl moiety undergoes typical aromatic fragmentation, potentially forming tropylium-like ions and losing the bromine atom under high-energy conditions [6] [10]. The brominated aromatic fragments maintain the characteristic bromine isotope pattern [6] [10].
The thermodynamic properties of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol are influenced by its molecular structure, including the presence of the brominated aromatic ring, the amino alcohol functionality, and the propyl chain linker.
Melting Point Considerations:
While specific melting point data for 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol is not available in the literature, structural analogs provide insight into expected behavior. Related compounds such as 3-amino-3-(3-bromophenyl)propan-1-ol exhibit similar structural features [11] [12]. The presence of the bromine atom increases molecular weight and intermolecular interactions, potentially elevating the melting point compared to non-halogenated analogs [11].
Boiling Point Analysis:
Similarly structured compounds such as 3-amino-3-(3-bromophenyl)propan-1-ol demonstrate boiling points around 348.6°C at 760 mmHg [11] [13]. The extended propyl chain in 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol would be expected to increase the boiling point further due to increased molecular weight and London dispersion forces [11] [13].
The phase behavior of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol is governed by several molecular factors:
Hydrogen Bonding Effects:
The presence of both amino and hydroxyl functional groups enables extensive hydrogen bonding, which significantly influences phase transitions [2]. These intermolecular interactions contribute to higher melting and boiling points compared to non-hydrogen-bonding analogs [2].
Aromatic π-π Interactions:
The 3-bromophenyl ring can participate in π-π stacking interactions, contributing to the solid-state structure and influencing melting behavior [2]. The meta-substitution pattern of the bromine atom affects the symmetry and packing efficiency of the molecules [2].
Thermal Stability:
Related brominated aromatic compounds demonstrate thermal stability up to approximately 300-400°C [14] [13]. The amino alcohol functionality may introduce additional thermal degradation pathways at elevated temperatures [14].
The solubility characteristics of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol are determined by its amphiphilic nature, containing both hydrophilic (amino and hydroxyl groups) and hydrophobic (brominated aromatic ring and propyl chains) components.
Aqueous Solubility:
The amino alcohol functionality provides significant hydrophilic character, enhancing water solubility compared to purely aromatic compounds . The presence of the secondary amine and primary alcohol groups enables hydrogen bonding with water molecules, facilitating dissolution .
Organic Solvent Solubility:
The brominated aromatic ring and propyl chains contribute to solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide . The compound's amphiphilic nature allows it to dissolve in a range of polar and moderately polar organic solvents .
Octanol-Water Partition Coefficient (Log P):
While specific log P values for 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol are not available in the literature, structurally related compounds provide guidance. The octanol-water partition coefficient represents the balance between hydrophilic and lipophilic properties [16] [17].
Related compounds such as 3-amino-3-(3-bromophenyl)propan-1-ol show log P values around 1.36-2.53 [18] [19], indicating moderate lipophilicity. The additional propyl chain in 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol would be expected to increase the log P value due to increased hydrophobic character [16] [17].
Biological Membrane Permeability:
The partition coefficient influences biological membrane permeability and potential bioavailability. Compounds with log P values in the range of 1-3 typically demonstrate good membrane permeability while maintaining aqueous solubility [16] [17].
The chemical stability of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol depends on several structural features and environmental factors.
Hydrolytic Stability:
The amino alcohol functionality is generally stable under neutral and mildly acidic conditions. However, under strongly basic conditions, the compound may undergo degradation through elimination reactions involving the amino group [20].
Oxidative Stability:
The presence of the secondary amine and primary alcohol groups makes the compound susceptible to oxidation. The amine nitrogen can be oxidized to form N-oxides, while the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid [20].
Thermal Stability:
The bromine atom and aromatic ring contribute to thermal stability, while the amino alcohol functionality may be more susceptible to thermal degradation [20]. The compound should be stored at controlled temperatures to prevent decomposition [20].
Aromatic Photodegradation:
The 3-bromophenyl ring may undergo photodegradation under ultraviolet radiation, potentially leading to debromination reactions [21]. The meta-substitution pattern influences the photochemical reactivity compared to ortho- or para-substituted isomers [21].
Storage Considerations:
To maintain stability, the compound should be stored in dark conditions, preferably under inert atmosphere to prevent oxidation [20]. Temperature control is essential to prevent thermal degradation [20].
Acidic Conditions:
Under acidic conditions, the amino group can be protonated, forming the corresponding ammonium salt. This protonation can affect solubility and stability characteristics [20].
Basic Conditions:
Under basic conditions, the hydroxyl group may undergo deprotonation, while the amino group remains neutral. Strong bases may promote elimination reactions [20].